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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Phase 1 clinical trial data for
Zoldonrasib (RMC-9805), a first-in-class, oral, covalent inhibitor of the KRAS G12D mutation.
The included protocols are based on established methodologies for clinical research and are
intended to serve as a guide for professionals in the field.

Introduction

Zoldonrasib is an investigational targeted therapy that selectively inhibits the KRAS G12D
mutation, a key driver in various solid tumors, including non-small cell lung cancer (NSCLC),
pancreatic ductal adenocarcinoma (PDAC), and colorectal cancer.[1][2] Unlike previous KRAS
inhibitors that target the inactive (GDP-bound) state, Zoldonrasib uniquely targets the active,
GTP-bound (ON) state of the KRAS G12D protein.[1] This is achieved through an innovative
mechanism where Zoldonrasib forms a tri-complex with cyclophilin A and the mutated KRAS
G12D protein, leading to covalent modification and subsequent inhibition of downstream
signaling pathways.[1][3]

Mechanism of Action and Signaling Pathway

Zoldonrasib's novel mechanism of action involves the formation of a stable, covalent bond
with the aspartic acid residue of the G12D-mutated KRAS protein. This interaction is facilitated
by the formation of a tri-complex with the ubiquitously expressed chaperone protein, cyclophilin
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A. By targeting the active RAS(ON) state, Zoldonrasib effectively blocks the downstream
signaling cascade that promotes tumor cell proliferation and survival.
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Zoldonrasib's tri-complex formation and inhibition of the RAS-RAF-MEK-ERK signaling
pathway.

Phase 1 Clinical Trial Overview (NCT06040541)

The ongoing Phase 1, multicenter, open-label study is designed to evaluate the safety,
tolerability, pharmacokinetics, and preliminary antitumor activity of Zoldonrasib in patients with
advanced solid tumors harboring the KRAS G12D mutation.[4][5]

Patient Population

Eligible patients for the Phase 1 trial include adults (=18 years) with a confirmed diagnosis of
an advanced solid tumor with a KRAS G12D mutation who have received prior standard
therapy.[4][5] Key inclusion criteria include an ECOG performance status of 0 or 1.[4][5]
Patients with active brain metastases are typically excluded.[4][5]

Study Design and Dosage
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The study consists of a dose-escalation phase followed by a dose-expansion phase.[4][5] In
the dose-escalation portion, patients received Zoldonrasib orally at various dose levels to
determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[4][5]

Table 1: Zoldonrasib Phase 1 Dose Escalation Regimens

Dosing Schedule Dose Levels (mg)
Once Daily (QD) 150, 300, 600, 900, 1200
Twice Daily (BID) 300, 450, 600

Data sourced from clinical trial presentations.[4][5]

Based on the findings from the dose-escalation phase, 1200 mg once daily was identified as
the candidate for the recommended Phase 2 dose.[5]

Safety and Tolerability

Zoldonrasib has been generally well-tolerated across all dose levels. The most common
treatment-related adverse events (TRAES) are summarized in the table below.

Table 2: Common Treatment-Related Adverse Events (=10% incidence)

Adverse Event Frequency Severity

Nausea ~27-30% Primarily Grade 1/2
Diarrhea ~13-16% Primarily Grade 1/2
Vomiting Not specified Primarily Grade 1/2

Data compiled from multiple clinical trial reports.[4][5]

Importantly, a maximum tolerated dose was not reached, and no dose-limiting toxicities were

observed.[6]

Preliminary Efficacy

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.revmed.com/wp-content/uploads/2025/01/ASCO-GI-RMC-9805-poster-FINAL-for-uploading.pdf
https://www.onclive.com/view/ras-on-inhibitor-zoldonrasib-is-safe-shows-early-activity-signals-in-kras-g12d-mutated-pdac
https://www.benchchem.com/product/b10861702?utm_src=pdf-body
https://www.revmed.com/wp-content/uploads/2025/01/ASCO-GI-RMC-9805-poster-FINAL-for-uploading.pdf
https://www.onclive.com/view/ras-on-inhibitor-zoldonrasib-is-safe-shows-early-activity-signals-in-kras-g12d-mutated-pdac
https://www.benchchem.com/product/b10861702?utm_src=pdf-body
https://www.revmed.com/wp-content/uploads/2025/01/ASCO-GI-RMC-9805-poster-FINAL-for-uploading.pdf
https://www.onclive.com/view/ras-on-inhibitor-zoldonrasib-is-safe-shows-early-activity-signals-in-kras-g12d-mutated-pdac
https://www.onclive.com/view/ras-on-inhibitor-zoldonrasib-is-safe-shows-early-activity-signals-in-kras-g12d-mutated-pdac
https://www.benchchem.com/product/b10861702?utm_src=pdf-body
https://www.revmed.com/wp-content/uploads/2025/01/ASCO-GI-RMC-9805-poster-FINAL-for-uploading.pdf
https://www.onclive.com/view/ras-on-inhibitor-zoldonrasib-is-safe-shows-early-activity-signals-in-kras-g12d-mutated-pdac
https://www.pharmacytimes.com/view/oral-investigational-agent-zoldonrasib-elicits-objective-responses-in-patients-with-kras-g12d-mutated-nsclc
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861702?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Early data from the Phase 1 trial have shown promising antitumor activity. In a cohort of
patients with NSCLC treated with the 1200 mg QD dose, an objective response rate (ORR) of
61% and a disease control rate (DCR) of 89% were observed.[7] In patients with PDAC
receiving the 1200 mg daily dose, the ORR was 30% with a DCR of 80%.[5]

Experimental Protocols

The following are generalized protocols for the key experiments conducted during the
Zoldonrasib Phase 1 clinical trial. These are based on standard clinical trial methodologies.

Assessment of Antitumor Activity

Objective: To evaluate the effect of Zoldonrasib on tumor size.
Methodology: Response Evaluation Criteria in Solid Tumors (RECIST 1.1)

o Baseline Assessment: All measurable lesions (up to a maximum of 5 total, and 2 per organ)
are identified and their longest diameters are measured and summed to calculate the
baseline sum of diameters.[8]

» Follow-up Assessments: Tumor assessments are performed at regular intervals (e.g., every
6-8 weeks) using imaging techniques such as CT or MRL.[8][9]

e Response Classification:
o Complete Response (CR): Disappearance of all target lesions.

o Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions
compared to baseline.

o Progressive Disease (PD): At least a 20% increase in the sum of diameters of target
lesions from the smallest sum recorded, or the appearance of new lesions.

o Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase
to qualify for PD.[10]
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General experimental workflow for the Zoldonrasib Phase 1 clinical trial.

Pharmacokinetic (PK) Analysis

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of

Zoldonrasib.
Methodology:

o Sample Collection: Blood samples are collected at pre-defined time points before and after

drug administration.
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e Bioanalysis: Plasma concentrations of Zoldonrasib are quantified using a validated
analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

o PK Parameter Calculation: Non-compartmental analysis is used to determine key PK
parameters including:

[e]

Cmax (Maximum plasma concentration)

o

Tmax (Time to reach Cmax)

[¢]

AUC (Area under the plasma concentration-time curve)

[¢]

t1/2 (Elimination half-life)[11][12]

Circulating Tumor DNA (ctDNA) Analysis

Objective: To assess the pharmacodynamic effects of Zoldonrasib by measuring changes in
KRAS G12D variant allele frequency (VAF) in plasma.

Methodology:

o Sample Collection: Peripheral blood is collected at baseline and on-treatment.
o Plasma Isolation: Plasma is separated from whole blood by centrifugation.

o CtDNA Extraction: Cell-free DNA is extracted from the plasma.

o VAF Quantification: The VAF of the KRAS G12D mutation is quantified using a highly
sensitive method such as:

o Droplet Digital PCR (ddPCR): For targeted analysis of a known mutation.
o Next-Generation Sequencing (NGS): For broader genomic profiling.[13][14]

o Data Analysis: Changes in VAF from baseline are calculated to assess treatment response at
a molecular level.

Conclusion
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The Phase 1 clinical trial of Zoldonrasib has demonstrated a manageable safety profile and
encouraging preliminary antitumor activity in patients with KRAS G12D-mutated solid tumors.
The unique mechanism of targeting the active RAS(ON) state represents a promising new
strategy in the treatment of these cancers. Further clinical development is ongoing to confirm
these findings and to explore the full potential of Zoldonrasib in this patient population.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Zoldonrasib (RMC-9805): Application Notes and
Protocols for Phase 1 Clinical Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10861702#zoldonrasib-dosage-in-phase-1-clinical-
trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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